Boc-(Lys9)-Neurotensin (9-13)-methyl ester
Overview
Description
“Boc-(Lys9)-Neurotensin (9-13)-methyl ester” likely refers to a modified peptide derived from neurotensin, a neuropeptide found in the central nervous system. The “Boc” refers to a tert-butoxycarbonyl protective group, which is often used in peptide synthesis to protect amine groups . The “(Lys9)” suggests that the ninth amino acid in the sequence is lysine. The “methyl ester” at the end of the compound name indicates that a carboxylic acid group in the molecule has been esterified with methanol.
Synthesis Analysis
The synthesis of such a compound would likely involve solid-phase peptide synthesis, a common method for creating peptides. This process involves sequentially adding amino acids to a growing chain, with protective groups like “Boc” preventing unwanted side reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, peptides exhibit properties such as solubility in water, sensitivity to pH, and susceptibility to degradation by proteases .Scientific Research Applications
Neurotensin Analogs and Binding Potency
Neurotensin analogs, including those with modifications such as Boc-(Lys9), have been synthesized to investigate their binding and biological activities. These analogs exhibit varying degrees of potency in binding to neurotensin receptors and display agonist activity in biological assays. Specifically, analogs with reduced peptide bonds and Boc protection at the N-terminus have shown to retain binding affinity and biological activity, suggesting potential for neurotensin-like effects in vivo. These findings highlight the significance of neurotensin analogs in understanding receptor-ligand interactions and the development of therapeutic agents (Lugrin et al., 1991).
Metabolic Stability and Receptor Affinity
The metabolic stability of neurotensin analogs is a critical factor in their therapeutic potential. Boc-protected analogs demonstrate increased resistance to enzymatic degradation, which correlates with their binding and biological potencies. This stability is vital for the development of long-lasting neurotensin-like pharmacological agents (Lugrin et al., 1991).
Safety and Hazards
properties
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46)/t24-,27-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHQZSDJRFBFIE-RKIKPYJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(Lys9)-Neurotensin (9-13)-methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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